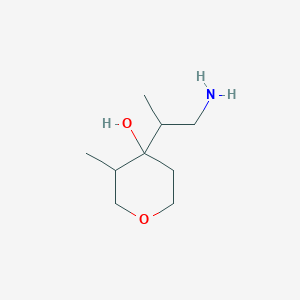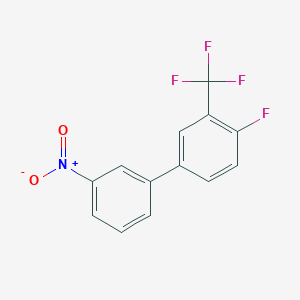
1-ethyl-5-propyl-1H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-5-propyl-1H-1,2,3-triazol-4-amine is a chemical compound belonging to the triazole family. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the first position, a propyl group at the fifth position, and an amine group at the fourth position of the triazole ring. Triazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science .
準備方法
The synthesis of 1-ethyl-5-propyl-1H-1,2,3-triazol-4-amine can be achieved through various synthetic routes. One common method involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction conditions often include the use of solvents such as water or ethanol and can be carried out at room temperature or slightly elevated temperatures.
Industrial production methods for triazoles, including this compound, often involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .
化学反応の分析
1-Ethyl-5-propyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted triazoles .
科学的研究の応用
1-Ethyl-5-propyl-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, triazoles are investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine: Triazoles, including this compound, are explored for their therapeutic potential.
Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 1-ethyl-5-propyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. In biological systems, triazoles are known to inhibit enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects . The compound’s structure allows it to interact with multiple targets, making it a versatile molecule for research and therapeutic applications.
類似化合物との比較
1-Ethyl-5-propyl-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives such as:
1-Methyl-1H-1,2,4-triazol-3-amine: This compound has a similar triazole ring but differs in the substitution pattern.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: This compound is a polytriazolylamine ligand that stabilizes copper(I) and enhances its catalytic effect in azide-acetylene cycloaddition reactions.
1H-1,2,4-Triazol-5-amine, 1-propyl-: This compound has a propyl group at the first position and an amine group at the fifth position of the triazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
分子式 |
C7H14N4 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
1-ethyl-5-propyltriazol-4-amine |
InChI |
InChI=1S/C7H14N4/c1-3-5-6-7(8)9-10-11(6)4-2/h3-5,8H2,1-2H3 |
InChIキー |
BONKIOSWHSFKDX-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(N=NN1CC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B13191547.png)
amine](/img/structure/B13191550.png)
![tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B13191580.png)

![2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one](/img/structure/B13191591.png)




![(([1-(Bromomethyl)cyclobutyl]methoxy)methyl)benzene](/img/structure/B13191610.png)




